2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Overview
Description
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, also known as (R)-(-)-N-ethyl-N-methyl-2-aminopentanedioic acid, is a chiral amino acid that has been widely used in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Electrophilic Amination and Ring Transformations : A study explored the electrophilic amination of C-H-Acidic compounds with 1-oxa-2-azaspiro[2.5]octane, a related compound. This research investigated reactions with various derivatives and classified different stabilization reactions, including intramolecular nucleophilic attacks leading to specific ring transformations (Andreae et al., 1992).
Synthesis of 8-Azaspiro Derivatives : Another study focused on the synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones from N-Boc-protected 8-azaspiro compounds. This research highlighted the potential of these compounds in creating cyclic dipeptide derivatives (Mandzhulo et al., 2016).
Cyclization Processes : Researchers examined the cyclization of specific ethyl compounds to create octahydrophenanthrene derivatives. This study demonstrates the versatility of these compounds in synthesizing complex molecular structures (Wilamowski et al., 1995).
Conformational Studies of Cyclic α-Amino Acids : A paper reported on the crystal structures of enantiomers of unnatural cyclic α-amino acids. These structures play a significant role in the search for biologically active compounds, demonstrating the importance of such compounds in drug discovery and molecular biology (Żesławska et al., 2017).
Retropinacol Rearrangement in Synthesis : Another interesting application involved retropinacol rearrangement for synthesizing 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives. This process showcases the complex reactions and transformations that these compounds can undergo (Shklyaev et al., 2011).
properties
IUPAC Name |
2-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-8-10-7-14(11(15)6-13)9-12(10)4-3-5-12/h10H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQXXYIUBGRCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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